4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride
CAS No.: 116532-14-0
Cat. No.: VC16005616
Molecular Formula: C7H8ClN3O
Molecular Weight: 185.61 g/mol
* For research use only. Not for human or veterinary use.
![4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride - 116532-14-0](/images/structure/VC16005616.png)
Specification
CAS No. | 116532-14-0 |
---|---|
Molecular Formula | C7H8ClN3O |
Molecular Weight | 185.61 g/mol |
IUPAC Name | 4-amino-1,3-dihydrobenzimidazol-2-one;hydrochloride |
Standard InChI | InChI=1S/C7H7N3O.ClH/c8-4-2-1-3-5-6(4)10-7(11)9-5;/h1-3H,8H2,(H2,9,10,11);1H |
Standard InChI Key | FURDKQMROXITQE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C2C(=C1)NC(=O)N2)N.Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride is C₇H₈ClN₃O, with a molecular weight of 185.61 g/mol. Its IUPAC name is 4-amino-1,3-dihydrobenzimidazol-2-one hydrochloride. The compound’s core structure consists of a benzimidazole ring system, where the benzene ring is fused to an imidazole ring. Key features include:
-
Amino group (-NH₂) at the 4-position of the benzene ring, which enhances solubility and enables hydrogen bonding in biological systems.
-
Ketone group (=O) at the 2-position of the imidazole ring, contributing to electrophilic reactivity.
-
Hydrochloride salt counterion, improving stability and crystallinity.
Comparative analysis with the closely related 5-amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride (CAS: 85533-71-7) reveals that positional isomerism significantly impacts electronic distribution and intermolecular interactions. For instance, the 4-amino substitution may alter hydrogen-bonding networks compared to the 5-isomer, potentially influencing binding affinities in biological targets.
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of benzimidazole derivatives typically involves cyclization reactions of o-phenylenediamine precursors. For 4-amino-substituted variants, a plausible route involves:
-
Diazotization and Coupling: Reaction of 4-nitro-o-phenylenediamine with nitrous acid to form a diazonium salt, followed by reduction to yield the amine .
-
Cyclization: Treatment with cyanogen bromide (CNBr) or thiourea to form the imidazole ring, as demonstrated in analogous syntheses of 2-benzimidazolethiones and -ones .
-
Hydrochloride Formation: Precipitation with hydrochloric acid to stabilize the final product.
A representative protocol adapted from Srikanthet et al. involves reacting 2-aminobenzimidazole with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to introduce chloro substituents, followed by amination . Microwave-assisted synthesis, as reported for related quinazolinone derivatives, could enhance reaction efficiency and yield .
Table 1: Comparative Synthetic Methods for Benzimidazole Derivatives
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Diazotization | NaNO₂, HCl, 0–5°C | 70–85 | |
Cyclization | CNBr, EtOH, reflux | 60–75 | |
Hydrochloride salt | HCl gas, diethyl ether | 90–95 |
Structure-Activity Relationship (SAR) Insights
Benzimidazole derivatives exhibit bioactivity highly dependent on substituent position and electronic properties. Key SAR trends include:
-
Amino Group Positioning: The 4-amino substitution may favor interactions with hydrophobic pockets in enzyme active sites, as observed in PqsR antagonists where 6-chloro substitution enhanced binding to Thr²⁶⁵ in Pseudomonas aeruginosa .
-
Electron-Withdrawing Groups: Halogens (e.g., Cl at the 6-position) improve potency by modulating electron density and stabilizing ligand-receptor complexes .
-
N-Alkylation: Methyl or isopropyl groups at the N1 position enhance lipophilicity and membrane permeability, critical for antimicrobial
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume